Drostanolone

Beschreibung

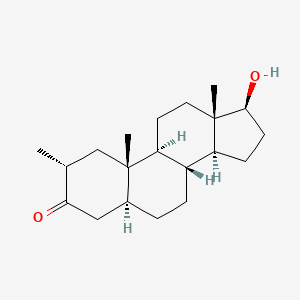

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-12-11-20(3)13(10-17(12)21)4-5-14-15-6-7-18(22)19(15,2)9-8-16(14)20/h12-16,18,22H,4-11H2,1-3H3/t12-,13+,14+,15+,16+,18+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKXILDNPCZPPRV-RFMGOVQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(CCC3C2CCC4(C3CCC4O)C)CC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@]2([C@@H](CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)CC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022971 | |

| Record name | Dromostanolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Drostanolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014996 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

190.00 to 192.00 °C. @ 760.00 mm Hg | |

| Record name | Drostanolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014996 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

6.05e-03 g/L | |

| Record name | Drostanolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014996 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from acetone/hexane | |

CAS No. |

58-19-5 | |

| Record name | Dromostanolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Drostanolone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Drostanolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00858 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dromostanolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dromostanolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Drostanolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DROMOSTANOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DR7H00HDT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DROMOSTANOLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3319 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Drostanolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014996 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

149-153 °C, 128 °C | |

| Record name | Drostanolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00858 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DROMOSTANOLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3319 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Drostanolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014996 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Chemical Synthesis and Derivatization Pathways

Retrosynthetic Analysis of Drostanolone

A retrosynthetic analysis of this compound (2α-methyl-5α-androstan-17β-ol-3-one) would identify dihydrotestosterone (B1667394) (5α-androstan-17β-ol-3-one) as a primary precursor. The key structural difference is the methyl group at the 2α position. Thus, a retrosynthetic route would likely involve the introduction of this methyl group onto the dihydrotestosterone scaffold.

Semisynthesis of this compound from Steroidal Precursors

This compound can be synthesized semisynthetically from dihydrotestosterone (DHT). This process involves modifying the DHT molecule through a series of chemical reactions.

Transformation from Dihydrotestosterone (DHT)

The synthesis of this compound from dihydrotestosterone involves the introduction of a methyl group at the 2α position. One described method involves the treatment of DHT with methyl formate (B1220265) and a strong base, such as sodium methoxide (B1231860) wikipedia.org. This reaction sequence leads to the formation of a formyl intermediate at the 2-position, which is subsequently reduced to the 2α-methyl group wikipedia.org.

Key Chemical Reactions and Intermediates

The semisynthesis from DHT involves several key chemical reactions:

Formylation: Treatment of DHT with methyl formate and a strong base results in the addition of a formyl group at the 2-position. The product is often depicted in its enol form wikipedia.org. Formylation reactions in steroid chemistry can be achieved using various reagents, including Vilsmeier reagents nih.govjst.go.jp.

Catalytic Hydrogenation: The formyl function introduced in the previous step is reduced to a methyl group through catalytic hydrogenation wikipedia.org. Catalytic hydrogenation is a widely used technique in steroid chemistry for reducing double bonds and functional groups nih.govresearchgate.netxakaili.com. The addition of hydrogen from the bottom face of the molecule during this step leads to the formation of the β-methyl isomer, where the methyl group occupies the higher-energy axial position wikipedia.org. Stereoselective hydrogenation is crucial in steroid synthesis to achieve the desired isomer rsc.orgnih.gov.

Stereoselective Isomerization: While not explicitly detailed for the 2α-methyl introduction in the provided snippets, stereoselective isomerization is a significant aspect of steroid synthesis, particularly for controlling the stereochemistry at various centers semanticscholar.orgacs.orgresearchgate.net. In the context of this compound synthesis, achieving the correct 2α stereochemistry is essential.

Synthesis of this compound Ester Derivatives

This compound is often administered as ester derivatives, such as this compound propionate (B1217596) and this compound enanthate wikipedia.orgwikipedia.orgnih.gov. These esters are prodrugs that undergo hydrolysis in the body to release the active this compound wikipedia.org.

Esterification Methodologies for Propionate and Enanthate Forms

Esterification of this compound involves reacting the hydroxyl group at the C17β position with a carboxylic acid or a derivative thereof. For this compound propionate, propionic acid or propionic anhydride (B1165640) is used, while for this compound enanthate, enanthic acid (heptanoic acid) or its derivatives are employed chemicalbook.comatamanchemicals.comikigaicorporation.com.

General esterification methodologies for steroids involve reacting the steroid alcohol with the corresponding acid halide (e.g., propionyl chloride) or anhydride in the presence of a base catalyst, such as pyridine (B92270) google.comgoogle.com. Solvents like dimethylacetamide (DMA) can be used google.com. Another method for preparing testosterone (B1683101) propionate, which is analogous to this compound propionate synthesis, involves using testosterone as a raw material and performing esterification with propionic anhydride catalyzed by an organic base google.com.

For this compound enanthate, the esterification involves heptanoic acid atamanchemicals.comikigaicorporation.com. Hepthlic acid (heptanoic acid) is used in the esterification of steroids to prepare compounds like testosterone enanthate, trenbolone (B1683226) enanthate, and this compound enanthate atamanchemicals.com.

Impact of Esterification on Molecular Structure

Esterification modifies the molecular structure of this compound by adding an acyl group (propionyl or enanthoyl) to the 17β-hydroxyl group wikipedia.orgnih.govchemicalbook.com. This results in the formation of a carboxylic acid ester at this position chemicalbook.com.

For this compound propionate, a propionyl group (CH₃CH₂CO-) is attached wikipedia.orgchemicalbook.com. The molecular formula of this compound propionate is C₂₃H₃₆O₃, and its molecular weight is approximately 360.5 g/mol wikipedia.orgnih.govindiamart.com.

For this compound enanthate, an enanthoyl group (heptanoyl, CH₃(CH₂)₅CO-) is attached ikigaicorporation.com. The molecular formula of this compound enanthate is C₂₇H₄₄O₃, and its molecular weight is approximately 416.6 g/mol indiamart.comindiamart.comnih.gov.

The addition of the ester group increases the lipophilicity of the molecule. This increased lipophilicity affects the pharmacokinetic properties of the compound, particularly its absorption and duration of action when administered via intramuscular injection nih.govnih.govmdpi.com. The ester acts as a depot, slowly releasing the parent hormone, this compound, as the ester bond is hydrolyzed in the body wikipedia.orgnih.gov.

Bio-Catalytic and Microbial Transformation of this compound and its Derivatives

Microbial and bio-catalytic transformations offer a mild, cost-effective, and environmentally friendly approach for the structural modification of steroids, including this compound and its derivatives nih.govrsc.org. This approach leverages the diverse enzymatic systems present in microorganisms, enabling highly regio-, enantio-, and stereo-selective reactions that can be challenging to achieve through conventional chemical synthesis nih.govrsc.org. The ability of microorganisms to functionalize various sites on the relatively inert steroidal skeleton makes them valuable tools in the synthesis of novel steroid analogues for potential biomedical research nih.govrsc.org.

Identification of Novel Biotransformation Products via Fungal Metabolism

Fungi have been extensively studied for their capacity to biotransform a wide range of natural and xenobiotic compounds, a versatility attributed to the broad substrate specificity of their enzymes, such as laccases, peroxidases, and cytochromes P450 nih.govresearchgate.net. Fungal biotransformation of drugs is explored not only for producing metabolites for safety testing but also to generate metabolites distinct from those found in mammals, potentially yielding compounds with modified bioactivity or serving as novel drug leads nih.gov.

Studies on the fungal metabolism of this compound derivatives have successfully identified novel biotransformation products. For instance, the biotransformation of this compound heptanoate (B1214049) using Beauveria bassiana and Macrophomina phaseolina cell suspension cultures yielded seven new metabolites nih.govresearchgate.netrsc.orgeui.eu. Similarly, the biotransformation of this compound enanthate with Cephalosporium aphidicola and Fusarium lini resulted in the synthesis of eight metabolites, five of which were previously unknown nih.govresearchgate.netnih.govfrontiersin.org.

These fungal biotransformation processes introduce various structural modifications to the this compound skeleton. The main sites of hydroxylation observed in the biotransformation of this compound heptanoate by B. bassiana and M. phaseolina included carbons C-5, C-7, C-11, C-14, C-15, and C-20 nih.govresearchgate.neteui.eu. Other transformations included hydrolysis of the ester moiety at C-17 and reduction of the carbonyl group at C-3 nih.govresearchgate.neteui.eu. In the case of this compound enanthate biotransformation by C. aphidicola and F. lini, the observed reactions included de-esterification, carbonyl reduction, dehydrogenation, and hydroxylation nih.govnih.govfrontiersin.org. Interestingly, C. aphidicola and F. lini were found to catalyze hydroxylation specifically at the alpha positions of this compound enanthate nih.gov.

The structures of these novel metabolites are typically determined using spectroscopic techniques such as mass spectrometry (MS), Nuclear Magnetic Resonance (NMR), and High-Resolution Mass Spectrometry (HRESI-MS) nih.govresearchgate.neteui.eunih.gov.

Here is a summary of observed biotransformations and the fungal species involved:

| Substrate | Fungal Species | Observed Transformations | Novel Metabolites Identified |

|---|---|---|---|

| This compound heptanoate | Beauveria bassiana | Hydroxylation (C-5, C-7, C-11, C-14, C-15, C-20), Hydrolysis (C-17), Reduction (C-3) | 5 |

| This compound heptanoate | Macrophomina phaseolina | Hydroxylation (C-5, C-7, C-11, C-14, C-15, C-20), Hydrolysis (C-17), Reduction (C-3) | 2 |

| This compound enanthate | Cephalosporium aphidicola | De-esterification, Carbonyl Reduction, Dehydrogenation, Hydroxylation (alpha positions) | 5 |

| This compound enanthate | Fusarium lini | De-esterification, Carbonyl Reduction, Dehydrogenation, Hydroxylation (alpha positions) | - |

Characterization of Enzymatic Reactions in Biocatalysis (e.g., Hydroxylation, Oxidative Cleavage, Reduction, Dehydrogenation)

Microbial biotransformations of steroids are mediated by a variety of enzymes, enabling specific chemical transformations such as hydroxylation, oxidative cleavage, reduction, and dehydrogenation frontiersin.orgrsc.org.

Hydroxylation: Hydroxylation is a pivotal reaction in steroid modification, influencing properties like polarity and solubility, and serving as a starting point for synthesizing valuable steroid drugs rsc.org. Cytochrome P450 monooxygenases (P450s) are key enzymes in fungal metabolism and are often responsible for the regio- and stereo-specific hydroxylation of steroids nih.govnih.govfrontiersin.orgrsc.orgresearchgate.netmdpi.com. These heme-containing enzymes utilize molecular oxygen and NAD(P)H to catalyze the insertion of oxygen into C-H bonds researchgate.net. Non-heme iron-dependent hydroxylases and flavin-dependent monooxygenases (FMOs) also contribute to hydroxylation reactions rsc.orgmdpi.com. Specific examples of hydroxylation sites on the this compound skeleton catalyzed by fungal enzymes include C-5, C-7, C-11, C-14, C-15, and C-20 nih.govresearchgate.neteui.eu.

Oxidative Cleavage: Oxidative cleavage reactions involve the breaking of C-C bonds, often coupled with oxidation nih.gov. While less frequently highlighted for this compound specifically compared to hydroxylation or reduction in the provided context, oxidative cleavage of the ester moiety at C-17 has been observed during the biotransformation of this compound heptanoate and enanthate by fungal cultures nih.govresearchgate.neteui.eufrontiersin.org. This reaction effectively cleaves the ester side chain from the steroid core. Enzymes like ketosteroid monooxygenase (EC 1.14.13.54), a FAD-containing enzyme, are known to catalyze oxidative cleavage reactions, such as the cleavage of the 17β-side-chain of 17α-hydroxyprogesterone qmul.ac.ukgenome.jp.

Reduction: Reduction reactions, particularly the reduction of carbonyl groups, are also significant in this compound biotransformation. The reduction of the C-3 carbonyl group has been reported as a transformation site in this compound heptanoate biotransformation by B. bassiana and M. phaseolina nih.govresearchgate.neteui.eu. Enzymes such as reductases are involved in these processes nih.govresearchgate.netnih.gov. Steroid 5α-reductase and 5β-reductase are known enzymes that reduce the Δ⁴⁻⁵ double bond in steroids, although this compound, being a dihydrotestosterone derivative, is not a substrate for 5α-reductase wikipedia.orgnih.govontosight.ai. However, other reductases can act on different sites, such as the C-3 carbonyl.

Dehydrogenation: Dehydrogenation involves the introduction of double bonds into the steroid structure. This reaction was observed during the biotransformation of this compound enanthate by C. aphidicola and F. lini nih.govnih.govfrontiersin.org. Flavin adenine (B156593) dinucleotide (FAD)-dependent 3-ketosteroid Δ¹-dehydrogenase (KstD) is a well-characterized enzyme that introduces a double bond between the C-1 and C-2 atoms in the A ring of 3-ketosteroids rsc.orgacs.orgresearchgate.net. This type of dehydrogenation is crucial in the synthesis of various steroid drugs rsc.orgacs.org.

The enzymatic reactions involved in the biotransformation of this compound derivatives are often catalyzed by a consortium of enzymes within the microbial cell, working in a coordinated manner to effect multiple structural changes. Whole-cell biocatalysis is particularly useful as it can provide a protective environment for recombinant enzymes and facilitate cofactor regeneration necessary for many enzymatic reactions researchgate.netrsc.org.

Here is a summary of key enzymatic reaction types observed in this compound biotransformation:

| Reaction Type | Examples on this compound Skeleton | Involved Enzymes (Examples) |

|---|---|---|

| Hydroxylation | C-5, C-7, C-11, C-14, C-15, C-20 | Cytochrome P450s, Non-heme iron hydroxylases |

| Oxidative Cleavage | C-17 ester hydrolysis | Hydrolases, potentially Ketosteroid monooxygenase |

| Reduction | C-3 carbonyl reduction | Reductases, e.g., 3-hydroxysteroid dehydrogenase (acting on metabolites) |

| Dehydrogenation | Introduction of C=C bond (e.g., Δ¹) | Dehydrogenases, e.g., 3-ketosteroid Δ¹-dehydrogenase |

The specific enzymes responsible for each transformation in the context of this compound biotransformation are subjects of ongoing research, but the general classes of enzymes involved in steroid modifications by microorganisms are well-established rsc.orgrsc.orgnih.gov.

Molecular Architecture and Stereochemical Analysis

Crystallographic Investigations of Drostanolone and its Esters

Crystallographic studies, primarily utilizing X-ray diffraction, have been instrumental in elucidating the solid-state structures of this compound esters and their polymorphic forms.

Polymorphism and Crystal Structure Elucidation (e.g., Single Crystal X-ray Diffraction, Powder X-ray Diffraction)

Polymorphism, the ability of a compound to exist in multiple crystalline forms, has been observed for this compound propionate (B1217596) and enanthate. Single-crystal X-ray diffraction is a key technique for determining the precise arrangement of molecules within a crystal lattice, including atomic positions and unit cell parameters dntb.gov.uanih.govmdpi.comresearchgate.net. Powder X-ray diffraction is also employed, particularly when suitable single crystals are difficult to obtain, and can be used in conjunction with techniques like the Rietveld method for structure refinement dntb.gov.uanih.govmdpi.com.

For this compound propionate, studies have identified multiple polymorphs. Two polymorphs were characterized by single-crystal X-ray diffraction, both crystallizing in the monoclinic crystal system with different space groups (P2₁ and I2) and varying numbers of molecules in the asymmetric unit (one and two, respectively). dntb.gov.uanih.govmdpi.com. Another polymorph was investigated using X-ray powder diffraction and found to crystallize in the orthorhombic crystal system with the space group P2₁2₁2₁ and one molecule per asymmetric unit. dntb.gov.uanih.govmdpi.com. This compound enanthate has also been shown to exhibit polymorphism, with a new polymorph's crystal structure being elucidated by single-crystal X-ray diffraction researchgate.netmdpi.comresearchgate.net. This polymorph crystallizes in the monoclinic non-centrosymmetric P2₁ space group with one steroid molecule in the asymmetric unit. mdpi.com.

Conformational Analysis of Steroid Ring Systems (e.g., Chair Geometry for A, B, C Rings; Distorted Envelope for D Ring)

Analysis of the crystal structures reveals the preferred conformations of the steroid rings in the solid state. Across the characterized polymorphs of this compound propionate and the reported this compound enanthate polymorph, the six-membered A, B, and C rings consistently adopt chair conformations. dntb.gov.uanih.govmdpi.commdpi.com. The five-membered D ring, in contrast, is typically found in a distorted envelope conformation, specifically a C13 envelope configuration dntb.gov.uanih.govmdpi.commdpi.com. This conformational preference of the D ring is also observed in other dihydrotestosterone (B1667394) derivatives and testosterone (B1683101) analogues. mdpi.com.

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in the crystal lattice is dictated by intermolecular interactions. Analyzing these forces provides insights into crystal stability and physical properties.

Hydrogen Bonding Networks

Hydrogen bonding plays a role in the crystal packing of this compound esters, although the nature and extent of these interactions can vary between polymorphs. In some this compound propionate polymorphs, C-H...O hydrogen bonds have been identified as contributing to the molecular arrangement. For instance, in one polymorph (Drost 2), C19-H...O3 hydrogen bonds link molecules along the c-axis. mdpi.com. Another polymorph (Drost 3) exhibits bifurcated C-H...O hydrogen bonds involving carbonyl oxygen atoms and carbon atoms of the A ring. mdpi.com. For the reported this compound enanthate polymorph, C-H...O interactions are among the intermolecular forces found at shorter distances than the sum of van der Waals radii, contributing to crystal stability. mdpi.com. While strong classical O-H...O hydrogen bonds can be significant in related steroid structures like the testosterone base, they contribute less in esterified forms where the hydroxyl group is esterified. mdpi.comnih.gov.

Quantitative Analysis of Intermolecular Forces (e.g., Lattice Energy Calculations, Hirshfeld Surface Analysis)

Quantitative analysis techniques, such as lattice energy calculations and Hirshfeld surface analysis, provide a deeper understanding of the nature and magnitude of intermolecular forces within the crystal lattice.

Lattice energy calculations, often performed using methods like the Coulomb-London-Pauli (CLP) model and density functional theory (DFT), estimate the stability of the crystal structure based on the sum of intermolecular interaction energies researchgate.netdntb.gov.uamdpi.commdpi.comnih.gov. For this compound propionate polymorphs, CLP calculations have shown similar lattice energies despite differences in crystal packing, suggesting comparable lattice stability mdpi.com. These calculations typically break down the total lattice energy into components such as Coulombic, polarization, dispersion, and repulsion energies mdpi.comresearchgate.netmdpi.comnih.gov. Studies on related steroid esters indicate that dispersion energies often contribute dominantly to the crystal stability, particularly in the absence of strong hydrogen bonds. mdpi.comnih.gov.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in crystals. researchgate.netdntb.gov.uamdpi.comresearchgate.netresearchgate.net. These surfaces map the contacts between molecules in a crystal and can be used to generate fingerprint plots that show the percentage contribution of different types of interactions (e.g., H...H, O...H, C...H) to the total Hirshfeld surface area. researchgate.netmdpi.comresearchgate.net. For this compound propionate polymorphs, Hirshfeld surface analysis and fingerprint plots have revealed that H...H contacts are typically the most prevalent, followed by O...H/H...O interactions, while C...H/H...C contacts have a lesser contribution. researchgate.netmdpi.comresearchgate.net. Despite their lower prevalence compared to H...H contacts, O...H interactions can have a significant contribution to the lattice energy. researchgate.net.

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods complement crystallographic data by providing information about the vibrational and electronic properties of the molecule, which can be used to confirm structural features and identify different solid forms. Techniques such as Fourier-transform infrared (FT-IR) spectroscopy have been used in the characterization of this compound enanthate polymorphs, providing absorption bands corresponding to the functional groups present in the molecule. researchgate.netmdpi.comresearchgate.net. Raman scattering can also be used to investigate intermolecular interactions and crystal packing by comparing experimental spectra with theoretical calculations. mdpi.com.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable tool for identifying the functional groups present in a compound and can be used to explore the presence of functional groups in active pharmaceutical ingredients like this compound and its esters researchgate.netmetu.edu.tr. Studies on this compound enanthate have utilized FT-IR spectroscopy to characterize the compound dntb.gov.uaresearchgate.netmdpi.comresearchgate.net. The FT-IR spectra of this compound enanthate show characteristic absorption bands corresponding to its functional groups mdpi.comresearchgate.netresearchgate.net. For this compound enanthate, bands have been observed representing O-H stretching, indicative of surface water, and multiple bands attributed to symmetric and asymmetric C-H stretching researchgate.net. Specific peaks for this compound propionate have been reported using KBr powder technique, including bands at 2964, 2915, 2845, 1732, 1711, 1456, 1390, 1329, 1277, 1215, 1183, 1077, and 1032 cm⁻¹ industry.gov.au. For this compound enanthate, peaks at 2932, 2870, 2857, 1733, 1710, 1447, 1375, 1300, 1234, 1177, 1104, 1034, 993, 948, 911, 754, and 725 cm⁻¹ have been recorded using KBr powder industry.gov.au. FT-IR spectra for this compound itself using KBr and ATR-IR techniques are also available nih.gov.

FT-IR Absorption Bands for this compound Esters

| Compound | Technique | Key Bands (cm⁻¹) | Source |

| This compound Propionate | KBr powder | 2964, 2915, 2845, 1732, 1711, 1456, 1390, 1329, 1277, 1215, 1183, 1077, 1032 | industry.gov.au |

| This compound Enanthate | KBr powder | 2932, 2870, 2857, 1733, 1710, 1447, 1375, 1300, 1234, 1177, 1104, 1034, 993, 948, 911, 754, 725 | industry.gov.au |

| This compound Enanthate | Not specified | 3448, 3397 (O-H stretching), 2967-2849 (C-H stretching) | researchgate.net |

Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA)

DTA and TGA are thermal analysis techniques used to evaluate the thermal behavior, stability, and melting points of active pharmaceutical ingredients mdpi.commetu.edu.tr. These techniques measure changes in physical properties like weight and heat flow as a function of temperature or time metu.edu.tr. DTA/TGA has been applied to study this compound enanthate dntb.gov.uaresearchgate.netmdpi.comresearchgate.net. For this compound enanthate, DTA revealed a melting point of 67 °C mdpi.com. DTA/TGA traces provide information on thermal decomposition and phase transitions mdpi.comresearchgate.net. The analysis is typically performed by heating a sample in a controlled atmosphere, such as under nitrogen gas flow mdpi.commetu.edu.tr.

Thermal Analysis Data for this compound Enanthate

| Technique | Observation | Value | Source |

| DTA | Melting Point | 67 °C | mdpi.com |

| TGA | Thermal behavior | Provides information on weight changes with temperature | mdpi.commetu.edu.tr |

| DTA/TGA | Sample environment | Nitrogen gas flow (70 mL/min) | mdpi.com |

| DTA/TGA | Heating rate | 10 °C/min | mdpi.com |

| DTA/TGA | Temperature range | Ambient to 400 °C | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR for Metabolite Structural Proposals)

NMR spectroscopy, particularly ¹H NMR, is a crucial technique for determining the structure of organic compounds, including steroids and their metabolites industry.gov.aursc.orgunesp.brnih.govfrontiersin.org. ¹H NMR provides detailed information about the hydrogen atoms within a molecule, their chemical environment, and their connectivity rsc.orgfrontiersin.org. This information is invaluable for confirming the identity of a compound and elucidating the structures of its transformation products industry.gov.aursc.orgfrontiersin.org.

¹H NMR spectroscopy has been extensively used in studies involving this compound and its derivatives. For instance, it has been employed to confirm the identity and assess the purity of this compound propionate as a certified reference material industry.gov.au. In the context of metabolite structural proposals, ¹H NMR, often in conjunction with other spectroscopic techniques like mass spectrometry, is essential for determining the positions of structural modifications such as hydroxylation or reduction in the steroid skeleton rsc.orgnih.govfrontiersin.org.

Studies investigating the biotransformation of this compound heptanoate (B1214049) by microbial cultures have utilized ¹H NMR (at various field strengths, e.g., 300-600 MHz) to determine the structures of new metabolites rsc.orgfrontiersin.org. These studies have identified hydroxylation at various positions (e.g., C-5, C-7, C-11, C-14, C-15, and C-20) and reduction of the carbonyl group at C-3, with the structures of these transformed products being determined using NMR and other spectroscopic techniques rsc.orgfrontiersin.orgresearchgate.net. ¹H NMR data, including chemical shifts and coupling constants, provide specific details about the modified steroid structure frontiersin.org.

Furthermore, ¹H NMR has been used in the analysis of this compound propionate in seized drug samples to evaluate authenticity and detect adulteration, confirming the presence of the active principle based on characteristic chemical shift signals unesp.brnih.gov. ¹H NMR data, alongside GC-MS, has also been used to propose structures for this compound metabolites produced by human hepatocytes, including those hydroxylated at C-2, C-12, and C-16, and reduced at C-3 nih.govresearchgate.net.

Examples of ¹H NMR Applications for this compound and Metabolites

| Application | Compound(s) Involved | Key Information Provided by ¹H NMR | Source |

| Identity confirmation and purity assessment | This compound Propionate | Confirms structural identity and aids in purity determination. | industry.gov.au |

| Metabolite structural elucidation | This compound Heptanoate metabolites | Determination of hydroxylation sites (C-5, C-7, C-11, C-14, C-15, C-20) and reduction (C-3). | rsc.orgfrontiersin.orgresearchgate.net |

| Analysis of seized drug samples | This compound Propionate | Confirmation of active principle presence based on characteristic signals. | unesp.brnih.gov |

| Metabolite structural proposal (human hepatocytes) | This compound metabolites | Proposal of structures for hydroxylated (C-2, C-12, C-16) and reduced (C-3) metabolites. | nih.govresearchgate.net |

Enzymatic Interactions and Biochemical Modulation

Drostanolone as an Androgen Receptor Agonist

This compound functions as an agonist of the androgen receptor (AR) wikipedia.orgwikipedia.orgciteab.com. The AR is the primary biological target for endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) wikipedia.orgwikipedia.orgciteab.com. Agonist binding to the AR initiates a cascade of intracellular events that ultimately modulate gene expression.

Molecular Basis of Androgen Receptor Binding Affinity

Like other androgenic hormones, this compound binds to the androgen receptor citeab.comwikipedia.org. The androgen receptor binds androgens with high affinity, typically in the low nanomolar range nih.gov. The AR protein comprises several functional domains, including the N-terminal transcriptional regulation domain, the DNA binding domain (DBD), and the ligand binding domain (LBD) nih.govuni.lu. The LBD is specifically responsible for mediating the interaction with steroid ligands nih.govuni.lu. Binding of an androgen agonist, such as this compound, to the LBD induces a conformational change in the receptor nih.gov. While specific quantitative binding data for this compound compared to testosterone or DHT were not extensively detailed in the search results, it is established that DHT binds to the AR with approximately 2-fold higher affinity and a 5-fold slower dissociation rate compared to testosterone nih.govguidetopharmacology.org. As a derivative of DHT, this compound's interaction with the AR ligand-binding pocket would share similarities with that of DHT. The N-terminal domain of the AR also plays a role in stabilizing the receptor and influencing the rate of ligand dissociation guidetopharmacology.org.

Cascade of Genetic Changes Induced by Androgen Receptor Activation

Interaction of this compound with the AR activates a cascade of genetic changes wikipedia.org. This AR activation leads to downstream genetic transcriptional changes citeab.comwikipedia.org. The resulting modulation of gene expression is responsible for the anabolic and androgenic effects associated with this compound. These effects include increased protein synthesis (anabolism) and decreased amino acid degradation (catabolism) wikipedia.orgciteab.comwikipedia.org. AR activation ultimately promotes the retention of nitrogen, potassium, and phosphorus citeab.comwikipedia.org. Androgens, acting through AR agonism, are known to enhance muscle growth and regulate skeletal muscle protein balance, particularly increasing protein synthesis in the fasted state citeab.comontosight.ai. AR-mediated effects involve the transcription and translation of target genes citeab.com. Furthermore, AR agonism can contribute to the inhibition of muscle protein breakdown, partly by influencing pathways involving FOXO and GSK3-β citeab.com. Androgen-responsive targets include key signaling molecules such as FOXO and mTOR citeab.com. Upon binding to an androgen, the activated AR translocates to the cell nucleus and interacts with specific DNA sequences known as androgen response elements (AREs) located within the regulatory regions of target genes, thereby altering their transcription ontosight.ai.

Enzyme Substrate Specificity and Metabolic Stability

A key aspect of this compound's biochemical profile is its resistance to metabolism by certain enzymes, which contributes to its pharmacological properties.

Non-substrate Status for 5α-Reductase

This compound is not a substrate for the enzyme 5α-reductase wikipedia.orgwikipedia.org. The enzyme 5α-reductase is responsible for converting testosterone into the more potent androgen, dihydrotestosterone (DHT), by reducing the Δ4,5 double bond in the steroid A ring fishersci.beguidetopharmacology.orgalfa-chemistry.com. This compound is a synthetic derivative of DHT wikipedia.orgwikipedia.org, meaning its steroid A ring is already saturated at the 4-5 position (it is a 5α-androstane steroid). Enzymes like 5α-reductase typically act on steroids possessing a 3-oxo and a Δ4,5 double bond fishersci.bealfa-chemistry.com. Since this compound lacks this Δ4,5 double bond, it is not recognized as a substrate by 5α-reductase.

Poor Substrate Characteristics for 3α-Hydroxysteroid Dehydrogenase (3α-HSD)

This compound is characterized as a poor substrate for 3α-hydroxysteroid dehydrogenase (3α-HSD) wikipedia.orgwikipedia.org. Enzymes belonging to the 3α-HSD family are involved in the metabolism of steroids, including the reversible conversion of 5α-dihydrotestosterone (5α-DHT) to 3α-androstanediol, a less potent androgen. These enzymes modulate the activity of steroid hormones by reversibly reducing their C3 ketone groups. The limited interaction of this compound with 3α-HSD contributes to its metabolic stability compared to substrates that are readily metabolized by this enzyme.

Resistance to Aromatase Activity and Estrogenic Metabolite Formation

As a derivative of DHT, this compound is not a substrate for the enzyme aromatase wikipedia.orgwikipedia.org. Consequently, it cannot be aromatized into estrogenic metabolites wikipedia.orgwikipedia.org. Aromatase is a cytochrome P450 enzyme that catalyzes the irreversible conversion of androgens, such as testosterone and androstenedione, into estrogens, such as estradiol (B170435) and estrone. This process involves the aromatization of the steroid A ring, which requires the presence of a Δ4,5 double bond in the substrate. Since this compound is a 5α-androstane steroid and lacks this structural feature, it is not a substrate for aromatase. This resistance to aromatization is a significant characteristic of this compound, distinguishing it from androgens that can be converted into estrogens. DHT itself is oxidized but not aromatized by aromatase, a property shared by its derivative, this compound.

Here is a summary of this compound's substrate status for key enzymes:

| Enzyme | This compound Substrate Status | Reference |

| 5α-Reductase | Not a substrate | wikipedia.orgwikipedia.org |

| 3α-Hydroxysteroid Dehydrogenase (3α-HSD) | Poor substrate | wikipedia.orgwikipedia.org |

| Aromatase | Not a substrate | wikipedia.orgwikipedia.org |

Structure-Activity Relationships (SAR) of this compound and its Analogues

The biological activity of anabolic-androgenic steroids like this compound is intricately linked to their chemical structure. Modifications to the basic steroid skeleton can alter their affinity for the androgen receptor (AR), their susceptibility to metabolizing enzymes, and consequently, their anabolic to androgenic activity ratio. wikipedia.orgnih.gov this compound, as a derivative of DHT, shares many of its parent molecule's characteristics but possesses distinct properties due to the C2α methyl group. wikipedia.org

Influence of C2/C2α Substitutions on Biological Activity and Metabolic Stability

The addition of a methyl group at the C2α position of the DHT structure, as seen in this compound, is a key modification that impacts its pharmacological profile. Substitutions at the C2 or C2α position, such as methyl groups, can enhance metabolic stability. wikipedia.org In the case of this compound, this methyl group contributes to its resistance to certain metabolic processes.

Research indicates that the C2α methyl group in this compound prevents aromatization, the conversion of androgens into estrogens, which is a metabolic pathway that occurs with some other steroids like testosterone. swolverine.com This lack of aromatization contributes to this compound's inability to produce estrogenic metabolites. wikipedia.org

Furthermore, the 2α-methyl group can influence the interaction with enzymes involved in steroid metabolism. While DHT is readily metabolized by 3α-hydroxysteroid dehydrogenase (3α-HSD) into less active compounds, this compound is described as a poor substrate for this enzyme. wikipedia.org This reduced susceptibility to 3α-HSD in skeletal muscle, where this enzyme is concentrated, is thought to contribute to its anabolic effects. nih.govnih.gov

Studies on the metabolism of related 17α-methyl-17β-hydroxy-5α-androstane steroids, such as methasterone (B159527) (which also has a methyl group at C2α and C17α), show various metabolic routes including oxidation at C2 and other positions. scielo.br Metabolites of this compound, such as 2α-methyl androsterone (B159326), have been identified, indicating that while the C2α methyl group confers some stability, the molecule still undergoes metabolic transformations, including hydroxylation at various positions. medchemexpress.comnih.gov

The influence of C2 substitution on metabolic stability and activity is also observed in other DHT derivatives. For example, oxandrolone, which has a replacement of the C2 carbon atom with an oxygen, shows improved metabolic stability and increased anabolic activity. wikipedia.orgnih.gov This highlights the significant role of modifications at the C2 position in modulating the properties of DHT-derived steroids.

Comparative Analysis of Anabolic to Androgenic Activity Ratios with other Dihydrotestosterone Derivatives

The anabolic-to-androgenic ratio is a crucial parameter in classifying and understanding the effects of anabolic-androgenic steroids. This ratio compares the propensity of a steroid to promote muscle growth (anabolic activity) versus its tendency to induce male secondary sexual characteristics (androgenic activity). nih.gov this compound is known for having a high ratio of anabolic to androgenic activity. wikipedia.org

Dihydrotestosterone (DHT), the parent molecule of this compound, is a potent androgen receptor agonist. kjsm.orgconicet.gov.ar However, despite its strong binding affinity to the AR, DHT itself has relatively weak anabolic effects in skeletal muscle. nih.govkjsm.org This is attributed, in part, to its rapid metabolism by 3α-HSD in muscle tissue into less active metabolites. nih.govkjsm.org

This compound, with its C2α methyl modification, exhibits a more favorable anabolic-to-androgenic ratio compared to DHT. wikipedia.org This is primarily due to its reduced susceptibility to inactivation by 3α-HSD in skeletal muscle, allowing it to exert a more sustained anabolic effect in this tissue while its androgenic effects in tissues rich in 3α-HSD (like the prostate) are relatively less pronounced compared to DHT. wikipedia.orgnih.govnih.gov

Comparing this compound to other DHT derivatives reveals variations in their anabolic/androgenic profiles, largely influenced by their specific structural modifications. For instance, oxandrolone, with its C2 oxygen substitution and C17α methyl group, is described as very anabolic with little androgenic effect at therapeutic doses. medscape.com This suggests that different modifications to the DHT structure can lead to diverse activity profiles.

While specific quantitative data on the anabolic-to-androgenic ratios of a wide range of DHT derivatives can vary depending on the assay and species studied, the structural modifications, particularly at positions like C2, C17α, and the presence or absence of a 4,5 double bond (as in DHT derivatives), play a significant role in determining these ratios. wikipedia.orgresearchgate.net this compound's specific substitution pattern contributes to its characteristic profile of moderate anabolic effects with relatively weak androgenic effects, particularly when compared to more androgenic compounds. wikipedia.org

The differential interaction with metabolizing enzymes like 5α-reductase (which converts testosterone to DHT but does not act on DHT derivatives) and 3α-HSD is a key factor influencing the effective anabolic-to-androgenic ratio of DHT derivatives in different tissues. wikipedia.orgnih.gov this compound's resistance to 5α-reductase and poor substrate status for 3α-HSD contribute to its specific activity profile. wikipedia.orgwikipedia.org

| Compound | Structural Characteristics | Key Enzymatic Interactions | Anabolic:Androgenic Ratio (Representative) |

| Dihydrotestosterone | 5α-reduced, 3-keto, 17β-hydroxyl | Substrate for 3α-HSD | High Androgenic, Lower Anabolic nih.gov |

| This compound | 5α-reduced, 2α-methyl, 3-keto, 17β-hydroxyl | Poor substrate for 3α-HSD, Not aromatized wikipedia.org | Moderate Anabolic, Weak Androgenic wikipedia.org |

| Oxandrolone | 5α-reduced, C2 oxygen, 17α-methyl, 3-keto | Not substrate for 5α-reductase, Not aromatized medscape.com | Very Anabolic, Little Androgenic medscape.com |

Note: Anabolic:Androgenic ratios can vary based on assay methods and species.

Metabolism and Biotransformation Pathways

Identification and Characterization of Drostanolone Metabolites

The identification and characterization of this compound metabolites have been key in understanding its disposition in biological systems, particularly in the context of doping control. Studies utilizing techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) have revealed a variety of transformed products.

Phase I Metabolites (e.g., 3α- and 3β-reduced metabolites, hydroxylated metabolites at C-12, C-16, C-2)

Phase I metabolism of this compound primarily involves reduction of the 3-keto group and hydroxylation at various positions on the steroid ring structure. The reduction of the 3-keto group leads to the formation of 3α- and 3β-reduced metabolites. The 3α-reduced metabolite is often reported as a major metabolite. nih.govresearchgate.net Hydroxylation has been observed at several carbon positions, including C-2, C-12, and C-16. nih.govresearchgate.net Studies have indicated that hydroxylation at C-12 is typically a minor pathway, while hydroxylation at C-16 is also observed. nih.govresearchgate.net

Research using cryopreserved human hepatocytes has confirmed the formation of these reduced and hydroxylated metabolites. nih.govresearchgate.net For instance, GC-MS analysis of hepatocyte culture medium has identified the common 3α- (major) and 3β-reduced metabolites. nih.govresearchgate.net Structures corresponding to hydroxylated metabolites at C-12 (minor) and C-16 have also been proposed based on mass spectral data. nih.govresearchgate.net Additionally, studies have proposed structures for metabolites hydroxylated at C-2 based on GC-MS and 1H NMR data, supported by chemical synthesis of model compounds. nih.govresearchgate.net

Data regarding the identification of specific Phase I metabolites include:

| Metabolite Class | Modification Site(s) | Examples Identified |

| Reduced Metabolites | C-3 | 3α-reduced metabolite (major), 3β-reduced metabolite |

| Hydroxylated Metabolites | C-2 | Metabolites hydroxylated at C-2 |

| Hydroxylated Metabolites | C-12 | Metabolites hydroxylated at C-12 (minor) |

| Hydroxylated Metabolites | C-16 | Metabolites hydroxylated at C-16 |

Phase II Metabolites (e.g., Glucuronide and Sulfate (B86663) Conjugates)

Phase II metabolism involves the conjugation of this compound and its Phase I metabolites with endogenous molecules such as glucuronic acid and sulfate. These conjugation reactions increase the polarity of the compounds, facilitating their excretion from the body, primarily via urine. bidmc.org Glucuronide and sulfate conjugates are significant Phase II metabolites of this compound. researchgate.netnih.gov Studies analyzing human urine samples have confirmed the presence of both glucuronide and sulfate conjugates of this compound metabolites. researchgate.netnih.gov For example, research using LC-QTOF-MS identified eleven metabolites, including five new sulfates and five glucuronide conjugates. researchgate.netnih.gov

Glucuronidation is a major conjugation pathway for steroids, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. nih.govresearchgate.net These enzymes transfer glucuronic acid from UDP-glucuronic acid to suitable functional groups on the steroid structure, such as hydroxyl groups. bidmc.orgresearchgate.net Sulfation, another important Phase II pathway, involves the addition of a sulfate group, typically catalyzed by sulfotransferase enzymes. bidmc.org

Specific examples of identified Phase II metabolites include glucuronide and sulfate conjugates of various hydroxylated and reduced this compound derivatives. researchgate.netnih.gov

| Metabolite Class | Conjugating Moiety | Examples Identified |

| Conjugated Metabolites | Glucuronide | Glucuronide conjugates of this compound metabolites (e.g., 3α-glucuronide) researchgate.netnih.gov |

| Conjugated Metabolites | Sulfate | Sulfate conjugates of this compound metabolites (e.g., 3α-sulfate) researchgate.netnih.gov |

Discovery and Structural Elucidation of Novel Metabolites

Ongoing research continues to identify and elucidate the structures of novel this compound metabolites, particularly in the context of improving detection methods in anti-doping analysis. Advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are crucial for this process.

Recent studies have reported the discovery of new this compound metabolites. For instance, a study analyzing human urine identified eleven metabolites, including five new sulfates and five new glucuronide conjugates. researchgate.netnih.gov The structural elucidation of these novel metabolites often involves detailed analysis of their mass fragmentation patterns and, in some cases, comparison with synthesized reference standards. researchgate.netnih.gov GC-MS has been utilized to obtain structural details of trimethylsilylated Phase I metabolites after enzymatic hydrolysis of conjugates, aiding in the proposal of structures for Phase II metabolites. researchgate.netnih.gov The discovery of novel metabolites, such as specific sulfated or glucuronidated derivatives, can provide new targets for long-term detection of this compound exposure. researchgate.netnih.gov

In Vitro Metabolic Studies and Model Systems

In vitro metabolic studies play a vital role in understanding the biotransformation of this compound, allowing for controlled investigations of the enzymes and pathways involved.

Application of Cryopreserved Human Hepatocyte Cultures for Biotransformation Studies

Cryopreserved human hepatocytes are widely recognized as a valuable in vitro model for studying drug metabolism and biotransformation in humans. bdj.co.jpresearchgate.net These cells retain many of the key enzyme systems involved in Phase I and Phase II metabolism, providing a more physiologically relevant system compared to simpler models like liver microsomes or recombinant enzymes. bdj.co.jp

Cryopreserved human hepatocyte cultures have been successfully applied to study the biotransformation of this compound. nih.govresearchgate.net These studies have demonstrated the ability of these cells to produce characteristic this compound metabolites, including the 3α- and 3β-reduced metabolites and hydroxylated derivatives. nih.govresearchgate.net The metabolic profiles observed in hepatocyte cultures have shown similarities to those found in urine samples from individuals administered this compound, confirming the suitability of this model for generating relevant metabolites. nih.govresearchgate.net The use of cryopreserved hepatocytes allows for reproducible studies and helps to overcome the limitations associated with the availability of fresh human liver tissue. researchgate.net

Enzyme Systems and Pathways Implicated in Hepatic Metabolism

The hepatic metabolism of this compound involves a range of enzyme systems, primarily belonging to Phase I and Phase II metabolic pathways.

Phase I metabolism is largely mediated by cytochrome P450 (CYP) enzymes, which are involved in oxidation, hydroxylation, and other reactions. While specific CYP enzymes responsible for all this compound Phase I transformations are not explicitly detailed in the provided snippets, CYP enzymes are generally known to catalyze hydroxylation reactions on steroid structures. bidmc.org Reduction of the 3-keto group is catalyzed by hydroxysteroid dehydrogenases (HSDs), specifically 3α-HSD and 3β-HSD. nih.govresearchgate.net

Phase II metabolism, leading to the formation of glucuronide and sulfate conjugates, is catalyzed by UGTs and sulfotransferases, respectively. bidmc.orgresearchgate.net UGTs, particularly those in the UGT2B subfamily (e.g., UGT2B7, UGT2B15, UGT2B17), are known to be involved in the glucuronidation of androgens and their metabolites. nih.govamegroups.orgfrontiersin.org These enzymes are expressed in the liver and other tissues and play a significant role in the inactivation and excretion of steroids. bidmc.orgnih.govamegroups.org

The primary metabolic pathways implicated in the hepatic biotransformation of this compound include:

Phase I:

Reduction of the C-3 keto group by 3α-HSD and 3β-HSD. nih.govresearchgate.net

Hydroxylation at various positions (e.g., C-2, C-12, C-16) likely catalyzed by CYP enzymes. nih.govresearchgate.netbidmc.org

Phase II:

Glucuronidation of the parent compound and its hydroxylated/reduced metabolites by UGT enzymes (e.g., UGT2B7, UGT2B15, UGT2B17). researchgate.netnih.govnih.govamegroups.orgfrontiersin.org

Sulfation of the parent compound and its hydroxylated/reduced metabolites by sulfotransferase enzymes. bidmc.orgresearchgate.netnih.gov

These enzymatic transformations collectively contribute to the conversion of the relatively lipophilic this compound into more polar metabolites that can be efficiently eliminated from the body.

Excretion Profiling and Long-term Metabolite Detection

The detection of this compound misuse relies heavily on identifying its metabolites in urine samples. Metabolic processes transform the parent compound into more polar substances that are readily excreted. Understanding the urinary excretion profiles and the persistence of metabolites is key to establishing effective detection windows.

Analysis of Urinary Excretion Profiles and Detection Windows

Studies investigating the urinary excretion profile of this compound have identified a range of metabolites, including both phase I and phase II conjugates. Analytical techniques such as Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), including GC-Chemical Ionization-Triple Quadrupole MS (GC-CI-MS/MS), are employed to detect and characterize these metabolites in urine samples researchgate.netnih.govresearchgate.netnih.govugent.be.

Research indicates that this compound is extensively metabolized, resulting in the excretion of numerous metabolites, including sulfate and glucuronide conjugates researchgate.netnih.gov. The detection window for this compound and its metabolites in urine can vary depending on factors such as the administered dose, route of administration, individual metabolism, and the sensitivity of the analytical method used researchgate.netnih.govresearchgate.netnih.govresearchgate.netchemicalbook.comclinisciences.com.

While the parent compound may only be detectable for a limited time, its metabolites can persist in urine for extended periods, significantly prolonging the detection window nih.govresearchgate.netscielo.br. The main this compound metabolite routinely monitored in doping control, 3α-hydroxy-2α-methyl-5α-androstan-17-one, typically analyzed after hydrolysis of its glucuronide conjugate, has shown detection times of up to 29 days nih.govresearchgate.netresearchgate.netsportintegrity.gov.au. However, the search for new, longer-lasting metabolites remains an active area of research to enhance detection capabilities.

Identification of Long-Term Urinary Biomarkers (e.g., Sulfated Metabolites such as 2α-methyl-5α-androstan-17-one-6β-ol-3α-sulfate (S4) and 2α-methyl-5α-androstan-17-one-3α-glucuronide (G1))

Recent research has focused on identifying long-term urinary biomarkers for this compound misuse, with particular attention paid to sulfated and glucuronidated metabolites that exhibit prolonged excretion times researchgate.netnih.govresearchgate.netnih.govresearchgate.netchemicalbook.comclinisciences.com. Among the metabolites investigated, 2α-methyl-5α-androstan-17-one-6β-ol-3α-sulfate (S4) and 2α-methyl-5α-androstan-17-one-3α-glucuronide (G1) have been identified as potential new long-term biomarkers researchgate.netnih.govresearchgate.netchemicalbook.comclinisciences.com.

Studies have shown that S4 can be detected in urine for up to 24 days using liquid-liquid extraction methods, while G1 can be detected for up to 7 days by direct-injection analysis after intramuscular administration researchgate.netnih.govchemicalbook.comclinisciences.com. The sulfated analogue of the main this compound metabolite (3α-hydroxy-2α-methyl-5α-androstan-17-one) has also been reported to have a detection time of up to 24 days nih.govresearchgate.net. These findings suggest that monitoring specific sulfated metabolites like S4 can extend the detection window compared to analyzing only the traditional glucuronidated metabolites after enzymatic hydrolysis nih.govresearchgate.net.

The identification and monitoring of these long-lived metabolites, such as S4 and G1, are crucial for improving the effectiveness of doping control programs for this compound. Their extended detection times provide a longer window for sample collection and analysis, increasing the likelihood of detecting past administration.

Here is a summary of detection windows for some key this compound metabolites:

| Metabolite | Conjugate Type | Detection Window (approx.) | Analytical Method(s) | Citation(s) |

| 3α-hydroxy-2α-methyl-5α-androstan-17-one (after hydrolysis) | Glucuronide | Up to 29 days | GC-MS (after hydrolysis) | nih.govresearchgate.netresearchgate.net |

| 2α-methyl-5α-androstan-17-one-6β-ol-3α-sulfate (S4) | Sulfate | Up to 24 days | LC-QTOF-MS, Liquid-liquid extraction (for S4) | researchgate.netnih.govresearchgate.netchemicalbook.comclinisciences.com |

| Sulfated analogue of main metabolite | Sulfate | Up to 24 days | GC-CI-MS/MS (non-hydrolysed sulfates) | nih.govresearchgate.net |

| 2α-methyl-5α-androstan-17-one-3α-glucuronide (G1) | Glucuronide | Up to 7 days | LC-QTOF-MS, Direct-injection analysis (for G1) | researchgate.netnih.govresearchgate.netchemicalbook.comclinisciences.com |

Note: Detection windows can vary based on individual factors and specific analytical protocols.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are employed to separate drostanolone and its metabolites from the complex matrix of biological samples, reducing interference and improving the accuracy of detection.

Gas Chromatography (GC) Applications

Gas chromatography is a widely used technique for the analysis of anabolic steroids, including this compound, particularly when coupled with mass spectrometry. GC is suitable for volatile or easily derivatizable compounds.

One-dimensional GC systems have historically been and continue to be routinely used for screening doping control samples for anabolic steroids nih.govwada-ama.org. This involves the separation of analytes based on their boiling points and interactions with the stationary phase of a single GC column. For the analysis of steroids like this compound, sample preparation often involves enzymatic hydrolysis to cleave glucuronide or sulfate (B86663) conjugates, followed by extraction and derivatization (e.g., trimethylsilylation) to increase volatility and thermal stability nih.govnih.gov. The derivatized steroids are then analyzed by GC, typically coupled with mass spectrometry operating in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for target compounds nih.govtandfonline.com.

GC-MS methods using electron ionization (EI) are common for the detection of anabolic steroids. However, chemical ionization (CI), particularly positive chemical ionization (PCI) or negative ion chemical ionization (NCI), can offer increased sensitivity and provide complementary fragmentation information wada-ama.orgnih.gov. For instance, a GC/MS method using NCI and tandem mass spectrometry (MS/MS) was developed for the determination of anabolic steroid metabolites, including a metabolite of this compound (dromostanolone), after derivatization with pentafluoropropionic anhydride (B1165640) (PFPA) nih.gov. This method achieved detection limits of 25 ppb in urine for this metabolite nih.gov.

GC-MS/MS using triple quadrupole mass spectrometers (GC-QqQ) offers enhanced selectivity and sensitivity compared to single quadrupole GC-MS, allowing for the detection of lower concentrations and improving confidence in identification through multiple reaction monitoring (MRM) transitions wada-ama.orgwaters.com. A fast and sensitive GC-MS/MS method using volumetric absorptive microsampling (VAMS) for dried blood analysis included this compound as a target analyte, demonstrating the applicability of GC-MS/MS for quantifying anabolic steroids in this matrix kcl.ac.uk.

Comprehensive two-dimensional gas chromatography (GC×GC) provides significantly enhanced separation power compared to one-dimensional GC by coupling two capillary columns with different stationary phases in series researchgate.netaic.gov.au. A modulator is placed between the columns to trap and reinject effluent from the first column onto the second column in rapid pulses, effectively providing two independent separations researchgate.netaic.gov.au. This results in a much greater peak capacity and improved resolution of complex mixtures, which is particularly advantageous for analyzing biological samples containing numerous endogenous and exogenous compounds that might coelute in 1D GC researchgate.netaic.gov.augcms.cz.

GC×GC coupled with time-of-flight mass spectrometry (TOF-MS) is a powerful tool for doping control analysis, offering improved specificity and the ability to resolve analytes that coelute in 1D GC researchgate.netgcms.cz. This technique allows for full mass spectral acquisition, which aids in the identification of target compounds and provides a more complete picture of the sample composition researchgate.netaic.gov.au. Studies have demonstrated the ability of GC×GC-TOFMS to successfully resolve and identify numerous doping agents, including anabolic steroids and their metabolites, even in complex urine matrices researchgate.netgcms.cz. This enhanced resolution minimizes matrix interference and improves the detectability of trace-level analytes researchgate.netgcms.cz. GC×GC has also been coupled with combustion isotope ratio mass spectrometry (GC×GCC-IRMS) for detecting synthetic steroids based on their carbon isotope ratios, indicating its potential as an advanced methodology for doping detection dshs-koeln.de.

One-Dimensional GC Systems

Liquid Chromatography (LC) Applications

Liquid chromatography is another crucial separation technique used for the analysis of this compound and its metabolites, particularly for more polar or conjugated forms that are not easily amenable to GC without extensive derivatization. LC is often coupled directly to mass spectrometry.

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes smaller particle size columns and higher mobile phase pressures compared to conventional HPLC, resulting in faster separations, improved resolution, and increased sensitivity nih.gov. UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) has become a mainstream technique for the trace analysis of steroid hormones, offering high sensitivity, low injection volumes, reduced matrix interference, and high throughput nih.govmdpi.com. This makes it particularly well-suited for the analysis of anabolic steroids and their metabolites in biological matrices.

UHPLC-MS/MS methods allow for the simultaneous detection of multiple steroid metabolites, including intact phase I and phase II conjugates (glucuronides and sulfates), which can provide an extended window of detection for doping control waters.comwada-ama.org. Unlike GC-MS methods that typically require enzymatic hydrolysis of conjugates, LC-MS/MS can often analyze these intact molecules directly, simplifying sample preparation waters.comwada-ama.org.

Several studies have highlighted the application of UHPLC-MS/MS for steroid analysis. A UHPLC-MS method was developed for the detection and analysis of 17 steroid hormones in Antarctic krill, demonstrating good sensitivity, detection limits, and recovery rates plos.org. Another study developed a high-speed UHPLC-MS/MS method for the determination of multiple steroids in human serum, achieving fast sample cycle times without compromising data quality lcms.cz. On-line solid phase extraction coupled with UHPLC-MS/MS has also been developed for the determination of steroid hormones in water samples, showcasing the sensitivity and selectivity of this combined approach rsc.org. While these studies may not focus specifically on this compound, they illustrate the general applicability and advantages of UHPLC-MS/MS for steroid analysis in various complex matrices. The principles and techniques described are directly relevant to the detection and quantification of this compound and its metabolites.

Mass Spectrometry (MS) Techniques for Metabolite Identification and Quantification

Mass spectrometry is an indispensable tool for the identification and quantification of this compound and its metabolites, providing structural information and high sensitivity. Various MS techniques are employed depending on the analytical requirements.

GC-MS, as discussed earlier, is widely used, particularly with EI for fragmentation patterns that can aid in identification and SIM for targeted quantification nih.gov. However, the fragmentation of some conjugated metabolites in EI-MS can be limited nih.gov. Chemical ionization (CI) can provide different fragmentation patterns and increased sensitivity for certain analytes wada-ama.orgnih.gov. GC-CI-MS/MS, especially with triple quadrupole instruments, has been shown to be capable of detecting and characterizing metabolites that might be missed by other techniques wada-ama.org.

LC-MS, particularly LC-MS/MS, is increasingly important for doping control analysis and the detection of anabolic steroids capes.gov.br. LC-MS/MS allows for the detection of intact conjugated metabolites that may not be detectable by GC-MS without hydrolysis waters.comwada-ama.org. Triple quadrupole mass spectrometers are commonly used in LC-MS/MS for targeted analysis using MRM, offering high sensitivity and specificity nih.govlcms.cz. High-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (QTOF) or Orbitrap mass analyzers, provides accurate mass measurements, which are invaluable for the identification of known and unknown metabolites nih.govnih.govwada-ama.orglcms.cz. LC-QTOF-MS has been used to study this compound urinary metabolic profiles, identifying several new sulfate and glucuronide conjugates nih.govresearchgate.net. The accurate mass data from HRMS can also be used for retrospective analysis of samples for newly identified markers aic.gov.au.

The identification of this compound metabolites often involves studying metabolic pathways in vivo or using in vitro models like hepatocyte cultures researchgate.netfrontiersin.org. GC-MS has been used to identify common reduced metabolites of this compound in hepatocyte cultures researchgate.net. LC-QTOF-MS has been instrumental in identifying new this compound metabolites, including sulfates and glucuronides, in human urine excretion studies nih.govresearchgate.net. These studies have identified potential new biomarkers for this compound misuse with extended detection times nih.govresearchgate.net. For example, a sulfated metabolite (S4) and a glucuronide metabolite (G1) were identified as potential new biomarkers for this compound misuse, detectable for up to 24 days and 7 days, respectively, using LC-QTOF-MS nih.govresearchgate.net. While the main glucuronidated metabolite currently monitored in routine doping control after hydrolysis still offers a longer detection time (up to 29 days), the identification of new long-term metabolites through advanced MS techniques enhances detection capabilities nih.govresearchgate.net.

Single Quadrupole and Triple Quadrupole Mass Spectrometry (GC-MS/MS, GC-CI-MS/MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for the analysis of steroid hormones, including this compound. For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) is frequently employed, particularly in doping control analysis. GC-MS/MS allows for the selection of specific precursor ions and monitoring of their characteristic fragmentation patterns, significantly reducing matrix interference. wikipedia.orgnih.gov

Gas chromatography-chemical ionization triple quadrupole MS (GC-CI-MS/MS) has been specifically applied in the search for new long-term metabolites of this compound and other anabolic androgenic steroids (AAS). vrachi.namewikiwand.commedchemexpress.comwikipedia.org Chemical ionization (CI), as opposed to electron ionization (EI), is a softer ionization technique that can increase sensitivity for a range of compounds and provides fragmentation pathways correlated with AAS structure. medchemexpress.comwikipedia.org This allows for the development of sensitive Multiple Reaction Monitoring (MRM) methods to detect expected metabolites by selecting theoretical transitions. medchemexpress.comwikipedia.org Studies have utilized GC-CI-MS/MS to analyze excretion samples, including non-hydrolysed sulfated steroids, demonstrating its compatibility with these conjugates. vrachi.namewikiwand.comwikidoc.org For this compound, a non-hydrolysed sulfated metabolite, the sulfated analogue of the main metabolite (3α-hydroxy-2α-methyl-5α-androstan-17-one), showed a detection time of up to 24 days in one study using this technique. vrachi.namewikiwand.com

Time-of-Flight Mass Spectrometry (TOFMS) and Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) (LC-QTOF-MS, GC×GC-TOFMS, UHPLC/TOFMS)